Methyl (5-Chloro-2-formylphenyl)carbamate

Carbonic Anhydrase Inhibitor Enzyme Inhibition Mitochondrial Target

This versatile intermediate features a unique 5-chloro-2-formyl substitution pattern, delivering potent CA5A inhibition (Ki=2.27 µM) and 73 nM IDO1 activity, plus FPR2 modulation. Unlike generic carbamates, this scaffold enables precise SAR studies, heterocyclic library construction, and chemoselective aldehyde transformations. Essential for reproducible target validation and lead optimization campaigns.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
Cat. No. B12284955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (5-Chloro-2-formylphenyl)carbamate
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=C(C=CC(=C1)Cl)C=O
InChIInChI=1S/C9H8ClNO3/c1-14-9(13)11-8-4-7(10)3-2-6(8)5-12/h2-5H,1H3,(H,11,13)
InChIKeyKRTXVCUMHRFOMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (5-Chloro-2-formylphenyl)carbamate: Procurement-Grade Technical Baseline for Chemical Sourcing


Methyl (5-Chloro-2-formylphenyl)carbamate (CAS 1822376-32-8, MF C9H8ClNO3, MW 213.62) is a substituted phenyl carbamate derivative characterized by the presence of a 5-chloro substituent and a 2-formyl group on the aromatic ring. This specific substitution pattern confers a unique reactivity profile and target interaction potential not shared by non-chlorinated or non-formylated analogs . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and as a pharmacological probe for specific enzyme and receptor systems .

Why Generic Carbamate Substitution Fails: The Critical Role of 5-Chloro-2-formyl Substitution in Methyl (5-Chloro-2-formylphenyl)carbamate


Generic substitution with other carbamate derivatives is scientifically unsound due to the compound's highly specific interaction profiles. The 5-chloro-2-formyl substitution pattern dictates unique binding affinities and functional activities at targets like Carbonic Anhydrase isoforms, IDO1, and FPR2, which are not conserved across other phenyl carbamates [1]. For instance, while many N-aryl carbamates may exhibit broad-spectrum activity, the specific Ki of 2.27 μM for CA5A is a direct consequence of this precise substitution [2]. Substituting with an unsubstituted phenyl carbamate or an analog with a different substitution pattern will result in a complete loss of this target profile, leading to failed experimental replication and erroneous research conclusions [3].

Methyl (5-Chloro-2-formylphenyl)carbamate: Quantitative Evidence for Differentiated Selection


Carbonic Anhydrase 5A (CA5A) Inhibition Potency of Methyl (5-Chloro-2-formylphenyl)carbamate

Methyl (5-Chloro-2-formylphenyl)carbamate exhibits a moderate inhibitory constant (Ki) against human carbonic anhydrase 5A (CA5A) with a value of 2.27 μM. This represents a distinct activity profile compared to other carbonic anhydrase isoforms, such as CA5B (Ki = 2.48 μM) and CA14 (Ki = 3.28 μM), demonstrating isoform selectivity [1]. This level of inhibition is significant as it places the compound in a range suitable for tool compound applications, contrasting with the much weaker or non-existent CA inhibition observed for simpler, unsubstituted phenyl carbamates [2]. The activity is quantifiable via a standardized stopped-flow CO2 hydration assay [3].

Carbonic Anhydrase Inhibitor Enzyme Inhibition Mitochondrial Target

IDO1 Inhibitory Activity of Methyl (5-Chloro-2-formylphenyl)carbamate

The compound demonstrates measurable inhibition of recombinant human Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 value of 73 nM in a fluorescence-based assay [1]. This activity is notable when compared to the broader class of carbamates, which often show weak or no IDO1 inhibition, with many analogs exhibiting IC50 values in the micromolar or high-nanomolar range [2]. For context, a potent IDO1 inhibitor reference compound (from a different chemical series) can exhibit an IC50 of 0.5 nM, highlighting the moderate but significant potency of this carbamate [3]. This data positions the compound as a viable starting point for IDO1-targeted probe development, differentiating it from carbamates lacking this specific activity.

IDO1 Inhibitor Immuno-Oncology Tryptophan Metabolism

FPR2 Agonist Activity of Methyl (5-Chloro-2-formylphenyl)carbamate

Methyl (5-Chloro-2-formylphenyl)carbamate functions as an agonist at the human N-formyl peptide receptor 2 (FPR2) with an EC50 of 10 μM (10,000 nM) in a calcium mobilization assay [1]. While this potency is moderate compared to optimized FPR2 agonists which can achieve sub-nanomolar EC50 values (e.g., 0.25 nM [2]), this activity is a specific and quantifiable functional property. The presence of the formyl group on the phenyl ring is a structural feature often associated with FPR2 modulation [3]. This contrasts with other phenyl carbamates lacking this substitution, which may be inactive at this receptor, thereby providing a clear point of differentiation for research applications focused on FPR2 signaling.

FPR2 Agonist Inflammation GPCR Modulation

Chemoselective Synthetic Utility of the 2-Formyl Group in Methyl (5-Chloro-2-formylphenyl)carbamate

The 2-formyl group on the phenyl ring provides a highly versatile synthetic handle that is absent in non-formylated analogs like Methyl (phenyl)carbamate. This aldehyde functionality enables a wide range of chemoselective transformations, including reductive amination, Grignard addition, and condensation reactions, which are fundamental for building molecular complexity . For example, in C-H bond activation studies, carbamate groups can serve as directing groups, and the presence of an ortho-formyl group can enable further regioselective functionalization [1]. A comparative synthesis of O-aryl carbamates highlights the importance of phenol acidity in achieving high yields (up to 99%), and the 2-formyl group's electron-withdrawing nature directly impacts this reactivity [2]. This makes the compound a far more valuable building block than its non-functionalized counterparts, which lack this key reactive moiety.

Synthetic Intermediate Aldehyde Functionalization Medicinal Chemistry

Methyl (5-Chloro-2-formylphenyl)carbamate: Best-Fit Application Scenarios for Scientific Procurement


Pharmacological Probe for Carbonic Anhydrase 5A (CA5A) Research

Due to its demonstrated inhibitory activity against human CA5A (Ki = 2.27 μM), this compound is ideally suited for use as a chemical probe in studies investigating the role of mitochondrial carbonic anhydrases in metabolic diseases, cancer cell metabolism, and lipogenesis [1]. Its moderate selectivity over CA5B and CA14 makes it a valuable tool for dissecting isoform-specific functions in cellular models.

Lead-Like Starting Point for IDO1 Inhibitor Development

The 73 nM IC50 against recombinant human IDO1 positions this compound as a high-value starting point for medicinal chemistry programs aimed at developing novel immunotherapies for cancer [2]. Its carbamate core offers a distinct chemical scaffold compared to clinically investigated IDO1 inhibitors, potentially offering a different resistance and selectivity profile. The compound can be used to establish structure-activity relationships (SAR) around the 5-chloro-2-formylphenyl moiety.

Chemical Tool for Investigating FPR2-Mediated Signaling Pathways

With its confirmed, albeit moderate, agonist activity at FPR2 (EC50 = 10 μM), this compound serves as a specific chemical tool for studying FPR2 activation, biased signaling, and its role in inflammation and resolution [3]. It can be used in cellular assays (e.g., calcium flux in HL60 cells) to probe FPR2 function and as a reference compound for screening campaigns seeking more potent modulators.

Versatile Synthetic Intermediate for Diversifying Heterocyclic Libraries

The unique combination of a carbamate protecting group and a highly reactive ortho-formyl group makes this compound an exceptionally versatile building block in synthetic organic chemistry . It is ideal for constructing diverse heterocyclic libraries (e.g., quinolines, benzodiazepines, imidazoles) through cyclocondensation reactions, and for introducing a masked amine/alcohol functionality into complex molecules via chemoselective transformations of the aldehyde [4].

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